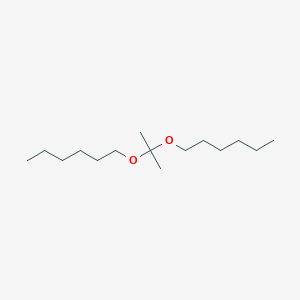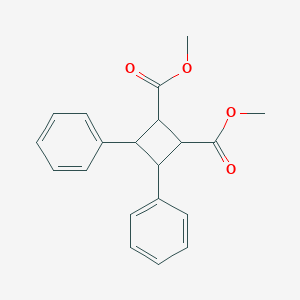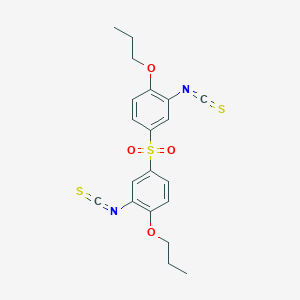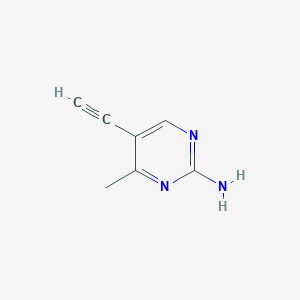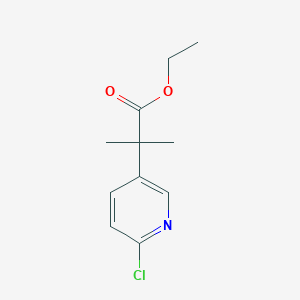
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C₉H₁₄Br₂N₂O₂ and a molecular weight of 342.03 g/mol . This compound is characterized by the presence of two bromoprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 2-bromoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions. These reactions are often performed in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, usually in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazine derivatives with different alkyl or aryl groups, while oxidation reactions can produce oxides or other oxidized compounds .
Scientific Research Applications
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate: This compound has chlorine atoms instead of bromine, which can affect its reactivity and applications.
Ethyl 2,2-bis(2-iodoprop-2-en-1-yl)hydrazinecarboxylate: The presence of iodine atoms can lead to different chemical properties and reactivity compared to the bromine-containing compound.
Ethyl 2,2-bis(2-fluoroprop-2-en-1-yl)hydrazinecarboxylate: Fluorine atoms can impart unique properties to the compound, such as increased stability and different biological activity.
Properties
CAS No. |
24423-59-4 |
|---|---|
Molecular Formula |
C9H14Br2N2O2 |
Molecular Weight |
342.03 g/mol |
IUPAC Name |
ethyl N-[bis(2-bromoprop-2-enyl)amino]carbamate |
InChI |
InChI=1S/C9H14Br2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14) |
InChI Key |
ZLZCAJRRUZKKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(CC(=C)Br)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


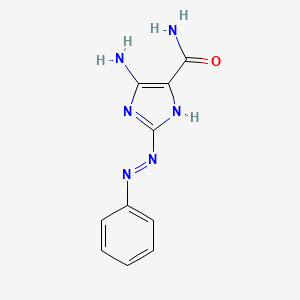
![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)
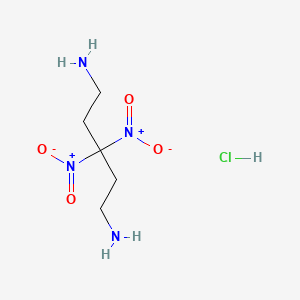
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
